4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine
Overview
Description
4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is part of the isoxazole family, known for their diverse biological activities and utility in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit antibacterial and anticancer properties, suggesting that their targets could be specific proteins or enzymes involved in these biological processes.
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in the target’s function . This interaction could potentially inhibit or enhance the target’s activity, resulting in the observed biological effects.
Biochemical Pathways
Given its potential antibacterial and anticancer properties , it may affect pathways related to cell division, protein synthesis, or other vital processes in these cells.
Result of Action
Based on its potential antibacterial and anticancer properties, it could lead to the death of bacterial cells or cancer cells, or inhibit their growth or proliferation.
Biochemical Analysis
Biochemical Properties
4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to possess antibacterial, antitubercular, fungicidal, antileukemic, antioxidant, and antiandrogenic activities . It acts as an inhibitor of tumor necrosis factor-α (TNF-α) and p38 MAP kinases, which are crucial in inflammatory and stress response pathways . The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of the target proteins.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of TNF-α and p38 MAP kinases can lead to reduced inflammation and apoptosis in cells . Additionally, this compound has been observed to affect the expression of genes involved in oxidative stress response and cell cycle regulation, thereby impacting cellular proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound’s structure allows it to fit into the active sites of enzymes and receptors, where it can inhibit or activate their functions. For example, its inhibition of p38 MAP kinases involves binding to the ATP-binding site, preventing the phosphorylation and activation of downstream signaling molecules . This inhibition results in the suppression of pro-inflammatory cytokine production and other stress-related responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and reduced oxidative stress.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as anti-inflammatory and antioxidant activities without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can alter the compound’s activity and toxicity, influencing its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while specific transporters may facilitate its uptake and efflux . The distribution of this compound within tissues can affect its localization and accumulation, impacting its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the mitochondria can enhance its antioxidant effects, while its presence in the nucleus may influence gene expression and cell cycle regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine typically involves the cyclocondensation of N-hydroxy-3-(hydroxyamino)-3-iminopropanamide with acetylacetone in the presence of piperidine . This reaction yields the desired compound through the formation of a yellow-colored solution of salt, which upon neutralization with aqueous hydrochloric acid, precipitates the solid product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:
N-alkylation and N-sulfonylation: These reactions occur under basic conditions, leading to the formation of N1-substituted products.
Electrophilic amination: This reaction involves the compound reacting with iminium salts derived from formaldehyde and secondary amines, resulting in the formation of fluorescent dyes.
Common Reagents and Conditions
N-alkylation: Typically involves alkyl halides and a base such as sodium hydride or potassium carbonate.
N-sulfonylation: Utilizes sulfonyl chlorides and a base like triethylamine.
Electrophilic amination: Requires formaldehyde and secondary amines under acidic conditions.
Major Products
Scientific Research Applications
4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine has been explored for its potential in several scientific research areas:
Comparison with Similar Compounds
4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine can be compared with other isoxazole derivatives:
4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one: This compound shares a similar core structure but differs in its functional groups, leading to distinct biological activities.
2,1-Isoxazol-3-ones: These compounds possess various pharmacological properties, including antibacterial and antifungal activities.
Properties
IUPAC Name |
4,6-dimethyl-[1,2]oxazolo[3,4-b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-4-3-5(2)10-8-6(4)7(9)12-11-8/h3H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXFBGGMXCHKTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NOC(=C12)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428887 | |
Record name | 4,6-Dimethyl[1,2]oxazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
670246-33-0 | |
Record name | 4,6-Dimethyl[1,2]oxazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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